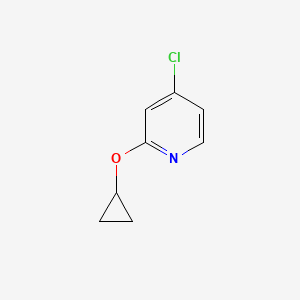

4-Chloro-2-cyclopropoxypyridine

Description

4-Chloro-2-cyclopropoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 4 and a cyclopropoxy group (a three-membered cyclic ether) at position 2. The chlorine atom contributes to electronic deactivation of the aromatic ring, while the bulky cyclopropoxy group introduces steric hindrance and influences solubility. This compound is of interest in medicinal chemistry and materials science, where its unique substituents may modulate reactivity, bioavailability, or binding affinity in drug candidates .

Properties

IUPAC Name |

4-chloro-2-cyclopropyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOLAOPZUUQFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744896 | |

| Record name | 4-Chloro-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243403-94-2 | |

| Record name | 4-Chloro-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxypyridine typically involves the reaction of 4-chloropyridine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the cyclopropoxy group. The general reaction scheme is as follows:

4-Chloropyridine+CyclopropanolBase, Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4-chloro-2-cyclopropoxypyridine is in the field of antiviral research. Studies have highlighted its potential as an inhibitor of HIV reverse transcriptase, making it useful in the treatment and prevention of HIV infections, including AIDS. The compound demonstrates potent activity against strains resistant to other antiviral medications, which is critical for developing effective therapies for HIV-positive patients .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. In vitro studies have shown that certain derivatives can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound also shows promise in anticancer research. Its structural modifications have been linked to enhanced activity against various cancer cell lines, including colon cancer. Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring can significantly improve anticancer efficacy . For instance, compounds derived from this compound have demonstrated improved potency against cancer cells compared to standard treatments.

Herbicidal Activity

In agriculture, this compound has been explored for its herbicidal properties. Its derivatives are being investigated as potential herbicides due to their ability to inhibit specific biochemical pathways in plants, thereby controlling weed growth effectively . The synthesis of these derivatives often involves chlorination reactions that enhance their biological activity.

Insecticidal Properties

The compound's application extends to insecticides as well, where it acts as an effective agent against various pests. Its mechanism often involves disrupting the nervous system of insects, leading to mortality or incapacitation. This makes it a valuable candidate for developing eco-friendly pest control solutions .

Synthetic Methods

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available pyridine derivatives. Various methods have been developed to optimize yields and purity, including the use of chlorination reagents under controlled conditions .

| Synthetic Method | Key Steps | Yield |

|---|---|---|

| Chlorination Reaction | Reaction with chlorination agents | High |

| Coupling Reactions | Formation of cyclopropyl groups | Moderate |

Structure-Activity Relationships

Understanding the structure-activity relationships is crucial for enhancing the efficacy of this compound derivatives. Modifications at specific positions on the pyridine ring can lead to substantial increases in biological activity against targeted diseases or pests.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyclopropoxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Electronic Effects : Chlorine at position 4 (pyridine) or 2 (pyrimidine) deactivates the ring, altering electrophilic substitution patterns. The cyclopropoxy group in the target compound introduces electron-withdrawing effects via the ether oxygen .

- Steric Effects : Cyclopropoxy (bulky) vs. methyl (small) at position 2 significantly impacts molecular conformation and interaction with biological targets .

- Reactivity: The hydrazine group in 2-Chloro-4-hydrazinopyridine enables nucleophilic reactions, whereas the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid facilitates hydrogen bonding or salt formation .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Notes:

- The cyclopropoxy group in the target compound likely reduces water solubility compared to methyl or carboxylic acid substituents.

- Lipophilicity (LogP) is higher in chloro-cyclopropoxy derivatives, suggesting better membrane permeability in drug design .

Biological Activity

4-Chloro-2-cyclopropoxypyridine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉ClN, featuring a pyridine ring with a chlorine atom at the fourth position and a cyclopropyl group at the second position. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Interaction with Receptors

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. The chlorine substituent enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and bind to target receptors .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in various signaling pathways related to cell growth, survival, and metabolism. Inhibitors of PI3K have therapeutic implications for cancer treatment, making this compound a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings regarding structural modifications and their effects on activity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Cyclopropyl group | Enhances lipophilicity and receptor binding |

| 4 | Chlorine atom | Influences electrophilic character, improving reactivity |

These modifications suggest that altering the substituents can lead to compounds with improved selectivity and potency against specific biological targets.

Case Study 1: Neurotransmitter Receptor Binding

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate binding affinity, suggesting potential applications in treating mood disorders. Further optimization of the cyclopropyl group may enhance selectivity for specific receptor subtypes .

Case Study 2: PI3K Inhibition

In vitro assays demonstrated that this compound inhibits PI3K activity with an IC50 value indicative of moderate potency. This inhibition was linked to reduced cell proliferation in cancer cell lines, highlighting its potential as an anti-cancer agent. The compound's selectivity for PI3K alpha over other isoforms was also noted, which is crucial for minimizing side effects during treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-cyclopropoxypyridine with high yield and purity?

- Methodological Answer : A common approach involves condensation and cyclization reactions similar to those used for structurally related pyridine derivatives. For example:

- Step 1 : React 4-chlorobenzaldehyde with a cyclopropane-containing amine or alcohol under basic conditions (e.g., NaOH in dichloromethane) to form intermediates .

- Step 2 : Cyclize the intermediate using catalysts like palladium or copper in solvents such as DMF or toluene .

- Purification : Column chromatography or recrystallization ensures >95% purity. Note that reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular conformation and bond angles (e.g., used for analogous pyridine derivatives in ).

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropoxy protons appear as a multiplet at δ 0.5–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.05 for C₈H₈ClNO) .

- HPLC-PDA : Validates purity (>99%) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

- Toxicity Note : While acute toxicity data are limited for this compound, assume chronic hazards due to structural analogs (e.g., chlorinated pyridines) .

Advanced Research Questions

Q. How can reaction mechanisms involving the cyclopropoxy group in this compound be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening reactions under acidic/basic conditions via in situ FTIR or NMR. For example, cyclopropane ring strain may lead to nucleophilic substitution at the oxygen atom .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen transfer pathways during hydrolysis .

- Computational Modeling : Apply density-functional theory (DFT) with B3LYP/6-31G* basis sets to map transition states and activation energies .

Q. What computational strategies are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model HOMO-LUMO gaps and electrostatic potentials. Evidence shows such methods achieve <3 kcal/mol error in thermochemical properties for similar systems .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate acetonitrile or water environments .

- Benchmarking : Compare results with experimental UV-Vis spectra (e.g., λmax ~270 nm for π→π* transitions) .

Q. How can contradictions in reported physicochemical data (e.g., solubility, stability) for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compile datasets from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms .

- Standardized Protocols : Reproduce experiments under controlled conditions (e.g., humidity <30% for stability tests) .

- Interlaboratory Collaboration : Share samples with independent labs to validate reproducibility, as done for crystallographic data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.